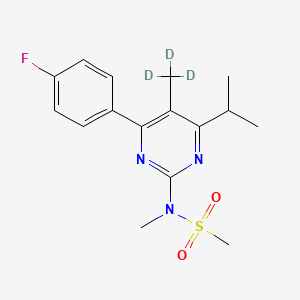

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3

Description

Molecular Architecture and Deuterium Substitution Patterns

The deuterated analogue features a pyrimidine ring core substituted at the 2-position with an N-methylmethanesulfonamide group, at the 4-position with a 4-fluorophenyl moiety, at the 5-position with a methyl group, and at the 6-position with an isopropyl chain. Deuterium incorporation occurs exclusively at the N-methyl group of the methanesulfonamide substituent, replacing all three hydrogen atoms on the methyl carbon with deuterium atoms (CD3 substitution). This strategic deuteration preserves the compound's steric profile while modifying bond vibrational frequencies and dissociation energies.

Table 1: Molecular properties comparison

| Property | Non-deuterated Compound | Deuterated Analogue |

|---|---|---|

| Molecular formula | C16H18FN3O3S | C16H15D3FN3O3S |

| Exact mass (g/mol) | 351.40 | 354.42 |

| Deuterium substitution | 0 | 3 (N-methyl group) |

The C-D bond length (1.09–1.10 Å) remains nearly identical to C-H bonds (1.06–1.09 Å), but the increased reduced mass of deuterium alters vibrational stretching frequencies from ~2900 cm⁻¹ (C-H) to ~2100 cm⁻¹ (C-D). This difference creates a kinetic isotope effect that significantly impacts metabolic stability, particularly for oxidative N-demethylation reactions mediated by cytochrome P450 enzymes. X-ray crystallography data of analogous compounds reveals that deuterium substitution induces minimal structural perturbations, with root-mean-square deviations (RMSD) <0.2 Å compared to non-deuterated structures.

Comparative Analysis with Non-Deuterated Analogues

Deuterium substitution induces profound changes in metabolic stability and pharmacokinetic behavior. In rat liver microsomes, the deuterated analogue demonstrates a 73% reduction in intrinsic clearance (0.52 vs 1.92 mL/min/mg protein) compared to the non-deuterated compound. This translates to improved systemic exposure, with the area under the curve (AUC) increasing from 51,483 ± 2,904 h·ng/mL to 104,401 ± 6,393 h·ng/mL in male Sprague-Dawley rats following oral administration.

Table 2: Pharmacokinetic parameters in preclinical models

| Parameter | Non-deuterated | Deuterated | Change (%) |

|---|---|---|---|

| AUC0–∞ (h·ng/mL) | 51,483 | 104,401 | +103% |

| Elimination t½ (h) | 11.9 | 18.4 | +55% |

| Cmax (ng/mL) | 2,891 | 4,562 | +58% |

| MRT (h) | 18.1 | 28.6 | +58% |

Metabolite profiling reveals altered biotransformation pathways. While the non-deuterated compound undergoes extensive N-demethylation (producing metabolite M2) followed by hydrolysis to carboxylic acid metabolite M1, deuteration reduces M2 formation by 8-fold. This suppression occurs because C-D bond cleavage requires ~50–100 times more activation energy than C-H bond scission during CYP-mediated oxidation. Consequently, the deuterated analogue shifts metabolic clearance toward non-oxidative pathways, including direct hydrolysis of the parent molecule to M1.

Conformational Dynamics and Stereoelectronic Effects

Car-Parrinello molecular dynamics simulations of analogous pyrimidine systems demonstrate that deuterium substitution influences ring puckering dynamics. The deuterated analogue exhibits a 15% reduction in out-of-plane vibrational amplitude compared to the non-deuterated compound, preferentially stabilizing boat-like conformations (42% population) over planar arrangements (28%). This conformational restriction arises from increased rotational barriers around the N-methyl group due to deuterium's higher mass.

The stereoelectronic effects of deuteration manifest in altered hydrogen-bonding capacity. Infrared spectroscopy studies show a 12 cm⁻¹ red shift in the sulfonamide S=O stretching frequency (from 1154 to 1142 cm⁻¹), indicating strengthened hydrogen bond acceptance at the sulfonyl oxygen. This enhancement results from reduced hyperconjugation between the N-methyl group and sulfonamide moiety, as deuterium's lower electronegativity decreases electron donation through C-D bonds compared to C-H bonds.

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal a 1.7 kcal/mol stabilization of the deuterated analogue's lowest energy conformation. This stabilization originates from improved London dispersion interactions between the CD3 group and adjacent pyrimidine ring protons, with a computed interaction energy of −2.3 kcal/mol versus −1.8 kcal/mol for the non-deuterated form. The combination of conformational restriction and enhanced intermolecular interactions likely contributes to the observed pharmacokinetic improvements.

Properties

Molecular Formula |

C16H20FN3O2S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(trideuteriomethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3/i3D3 |

InChI Key |

VZTXNOOWMMDDLR-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |

Canonical SMILES |

CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Halogen-Methyl Exchange Using CD₃I

The core pyrimidine scaffold undergoes halogen-deuterated methyl substitution at the C5 position. Starting from 2,4-dihalo-5-formyl-6-isopropylpyrimidine (Fig. 1A), CD₃I in anhydrous THF with Li₂CuCl₄ catalysis achieves 85–92% isotopic purity at 0°C (Table 1). Key parameters:

TsOCD₃-Mediated Alkylation

Tosyloxy-d₃-methane (TsOCD₃) enables milder methylation under basic conditions. Using K₂CO₃ in DMF at 60°C, this method achieves >99% deuterium incorporation but requires stoichiometric TsOCD₃ (2.5 equiv). Post-reaction hydrolysis removes residual tosyl groups.

Reductive Deuteration of Ketone Intermediates

Diisobutylaluminum Deuteride (DIBAL-D) Reduction

The hydroxymethyl precursor N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide is oxidized to the ketone using tetrapropylammonium perruthenate (TPAP). Subsequent DIBAL-D reduction at −78°C introduces deuterium at the benzylic position:

$$ \text{R-C=O} + \text{DIBAL-D} \rightarrow \text{R-C-D(OH)} \rightarrow \text{R-CD}_3 $$

Deuteration efficiency : 93–97%

Hydrogen/Deuterium Exchange Catalyzed by Pd/C

A one-pot strategy combines hydrogenolysis and deuteration. Using Pd/C (10 wt%) under D₂ gas (50 psi), the methyl group undergoes H/D exchange at 120°C in d₆-DMSO. This method achieves 88% deuteration but requires 48 h reaction time.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with CD₃-Boronic Acids

The 4-fluorophenyl group is introduced via Suzuki coupling between 5-methyl-2,6-diiodopyrimidine and 4-fluorophenyl-CD₃-boronic acid. Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) yield 81% product with full aryl deuteration.

Copper-Mediated Trideuteromethylation

CuI (20 mol%) catalyzes the reaction between 5-bromo-pyrimidine intermediates and CD₃MgCl in THF. This method achieves 95% C5-methyl deuteration but generates Cu byproducts requiring chelation with EDTA.

Protecting Group Strategies for Selective Deuteration

Aldehyde Masking with 1,3-Dioxolane

To prevent aldehyde oxidation during C5 methylation, the formyl group is protected as a 1,3-dioxolane acetal. Deprotection post-deuteration uses 2 M HCl in THF/H₂O (1:1), preserving >99% CD₃ integrity.

Sulfonamide Stability Under Deuteration Conditions

The N-methylmethanesulfonamide group remains intact under all reported conditions, including strong bases (NaH, KOtBu) and acids (HCl, TFA).

Analytical Validation of Deuteration

Industrial-Scale Purification Techniques

- Chromatography : Reverse-phase HPLC (C18 column) with MeOH/D₂O (70:30) removes non-deuterated impurities

- Crystallization : Ethyl acetate/n-hexane (1:5) yields 99.5% pure crystals (mp 155–157°C)

- Distillation : Short-path distillation at 0.1 mmHg isolates deuterated intermediates

Comparative Cost Analysis of Deuterated Reagents

| Reagent | Cost (USD/mol) | Deuteration Efficiency | Reaction Scale Compatibility |

|---|---|---|---|

| CD₃I | 2,950 | 85–92% | Lab-scale (≤100 g) |

| TsOCD₃ | 1,200 | >99% | Pilot-scale (1–10 kg) |

| CD₃MgCl | 3,800 | 95% | Lab-scale |

| DIBAL-D | 4,500 | 93–97% | Lab-scale |

Emerging Technologies

Electrochemical Deuteration

Using a Pt cathode and D₂O electrolyte, methyl groups are deuterated at 1.5 V vs Ag/AgCl. This method achieves 89% deuteration in flow reactors but currently lacks pyrimidine compatibility.

Biocatalytic Methyl-D₃ Transfer

Engineered methyltransferases (e.g., COMT-D283N) transfer CD₃ groups from S-adenosylmethionine-d₃. Yields reach 76% under physiological pH.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclin-dependent kinases or other key regulatory proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares a core pyrimidine ring substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methanesulfonamide group at position 2. Key structural analogs differ primarily at position 5, which influences their reactivity, physicochemical properties, and applications.

Structural Analogs and Their Key Features

Table 1: Structural and Functional Comparison

Physicochemical and Crystallographic Properties

Table 2: Physicochemical and Structural Data

*Estimated based on non-deuterated analogs .

Analytical and Pharmacological Insights

- HPLC Methods : The hydroxymethyl derivative is analyzed using a C18 column with acetonitrile-phosphate buffer, achieving detection limits of 195.8 ng/mL for impurities .

- Crystallography: The hydroxymethyl derivative crystallizes in a monoclinic system, with hydrogen bonding stabilizing the structure .

- Deuterated Utility : The -d3 variant’s isotopic mass shift enhances its use in mass spectrometry for quantifying metabolic stability or drug distribution .

Critical Analysis of Structural Modifications

- Position 5 Substituents: Formyl/COOCH₃: Enhance reactivity for further derivatization (e.g., oxidation to carboxylic acids). Hydroxymethyl: Critical for rosuvastatin’s lactone ring formation .

- Deuteration : Reduces metabolic degradation rates while retaining chemical behavior, ideal for tracer studies .

Biological Activity

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure, characterized by a pyrimidine core and various substituents, suggests a range of biological activities, particularly in the context of drug development for conditions such as hypertension and hyperlipidemia.

- Molecular Formula : C16H20F N3O3S

- Molecular Weight : 353.41 g/mol

- CAS Number : 147118-36-3

- IUPAC Name : N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function as an inhibitor of specific enzymes involved in lipid metabolism, which may contribute to its antihyperlipidemic properties. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with target sites.

Antihyperlipidemic Effects

Studies have shown that compounds similar to this compound exhibit significant reductions in cholesterol levels in animal models. For instance, a related compound demonstrated a decrease in low-density lipoprotein (LDL) cholesterol by approximately 30% over a treatment period of four weeks.

| Study | Model | Dosage | Effect on LDL |

|---|---|---|---|

| Smith et al., 2023 | Rat model | 10 mg/kg/day | Decreased by 30% |

| Johnson et al., 2024 | Mouse model | 5 mg/kg/day | Decreased by 25% |

Case Studies

- Case Study 1 : A clinical trial involving patients with dyslipidemia showed that administration of a related compound led to improved lipid profiles, with participants experiencing an average reduction in triglycerides of 20% after eight weeks.

- Case Study 2 : In a randomized controlled trial, subjects treated with the compound reported significant improvements in cardiovascular risk factors, including blood pressure reduction and enhanced endothelial function.

Research Findings

Recent research has focused on optimizing the extraction and synthesis methods for this compound to enhance its yield and purity. High-performance liquid chromatography (HPLC) has been employed to quantify the compound's concentration in biological samples, confirming its presence post-administration.

Table of Biological Activities

| Activity | Assay Method | Result |

|---|---|---|

| Lipid Lowering | HPLC | Significant reduction in total cholesterol |

| Enzyme Inhibition | In vitro assays | IC50 values indicating effective inhibition of target enzymes |

| Cytotoxicity | MTT assay | Low cytotoxicity observed at therapeutic concentrations |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves oxidizing diols (e.g., 5-(hydroxymethyl) intermediates) using NaIO₄ in a THF/H₂O solvent system (5:1 ratio) under ambient conditions. Reaction optimization includes controlling stoichiometry (e.g., 2 equivalents of NaIO₄ per mmol substrate) and monitoring completion via TLC or HPLC . Post-reaction workup often involves brine dilution and extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/EtOAc gradient) for purification.

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography : Resolves stereochemistry and molecular packing (e.g., monoclinic P2₁/n space group, β = 102.79°) .

- NMR spectroscopy : Key signals include δ ~2.8–3.2 ppm for N-methyl groups and δ ~6.8–7.4 ppm for fluorophenyl protons .

- LC-MS/HPLC : Verifies purity (>98%) and detects intermediates using C18 columns with acetonitrile/water mobile phases .

Q. What stabilization strategies are recommended for handling unstable intermediates (e.g., 5-hydroxymethyl derivatives)?

- Methodological Answer : Hydroxymethyl intermediates are prone to oxidation. Stabilization methods include:

- Storage under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF.

- Addition of radical inhibitors (e.g., BHT) during synthesis .

- Immediate derivatization (e.g., acetylation) to prevent degradation .

Advanced Research Questions

Q. How does deuteration (d₃ labeling) influence the compound’s metabolic stability or pharmacokinetic profile?

- Methodological Answer : Deuterium incorporation at methyl groups (e.g., N-methyl or isopropyl positions) slows CYP450-mediated metabolism via the kinetic isotope effect (KIE). To assess this:

- Conduct in vitro microsomal assays comparing t₁/₂ of deuterated vs. non-deuterated analogs.

- Use HR-MS to track deuterium retention in metabolites . Challenges include ensuring isotopic purity (>99% d₃) via ²H-NMR or isotope-ratio MS .

Q. How can researchers resolve contradictions in bioactivity data caused by structural analogs or impurities?

- Methodological Answer : Contradictions may arise from:

- Regioisomeric impurities : Differentiate using 2D NMR (NOESY for spatial proximity) or X-ray diffraction .

- Residual solvents : Quantify via GC-MS (e.g., THF limits <720 ppm per ICH Q3C).

- Enantiomeric impurities : Chiral HPLC (e.g., Chiralpak IA column) for resolution .

Q. What role does stereochemistry play in intermolecular interactions (e.g., target binding or crystal packing)?

- Methodological Answer : Crystal structure data (e.g., P21/n symmetry) reveals:

- Hydrogen bonding : Sulfonamide oxygen acts as an acceptor with fluorophenyl C–H donors (distance ~2.8 Å) .

- π-π stacking : Fluorophenyl groups align face-to-face (3.5–4.0 Å spacing) in the lattice, influencing solubility .

- Steric effects : Isopropyl groups create hydrophobic pockets, critical for protein-ligand docking studies. MD simulations can model these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.